3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide
CAS No.: 1189996-97-1
Cat. No.: VC6008016
Molecular Formula: C24H29N5O2S
Molecular Weight: 451.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189996-97-1 |
|---|---|
| Molecular Formula | C24H29N5O2S |
| Molecular Weight | 451.59 |
| IUPAC Name | 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide |
| Standard InChI | InChI=1S/C24H29N5O2S/c1-16(2)15-28-23(31)22-19(13-14-32-22)29-20(26-27-24(28)29)11-12-21(30)25-17(3)9-10-18-7-5-4-6-8-18/h4-8,13-14,16-17H,9-12,15H2,1-3H3,(H,25,30) |
| Standard InChI Key | TUHOYMIVCWCJCX-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4 |
Introduction
Chemical Identification and Nomenclature
Basic Identifiers
The compound is formally recognized by the Chemical Abstracts Service (CAS) registry number 1189996-97-1 . Its molecular formula, C₂₄H₂₉N₅O₂S, corresponds to a molecular weight of 451.59 g/mol . The IUPAC name, 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide, systematically describes its polycyclic framework and substituents.
Table 1: Key Chemical Identifiers
Structural Representation
The molecule comprises three distinct regions:
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Thieno[2,3-e] triazolo[4,3-a]pyrimidin-5-one core: A fused tricyclic system integrating thiophene, triazole, and pyrimidinone rings.
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Isobutyl substituent: A branched alkyl group at the N4 position of the pyrimidinone ring.
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N-(4-Phenylbutan-2-yl)propanamide side chain: A hydrophobic appendage featuring a phenyl group and secondary amide linkage .
Structural Analysis and Computational Insights
Core Heterocyclic Framework
The central thieno-triazolo-pyrimidinone system combines electron-rich heterocycles capable of π-π stacking and hydrogen bonding. The thiophene ring (sulfur-containing) contributes to lipophilicity, while the pyrimidinone’s carbonyl group (C=O) offers hydrogen bond acceptor sites. Molecular modeling predicts planar geometry for the tricyclic core, favoring interactions with flat binding pockets in biological targets.
Side Chain Dynamics
The propanamide side chain’s flexibility allows conformational adaptation to molecular targets. The phenylbutan-2-yl group enhances lipid solubility, suggesting blood-brain barrier permeability in pharmacological contexts. Quantum mechanical calculations (unpublished) indicate that the amide linkage adopts a trans configuration, minimizing steric clash between the phenyl and isobutyl groups .
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
While explicit protocols for this compound remain undisclosed, analogous triazolo-pyrimidinones are typically synthesized via:
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Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated ketones to form the thiophene ring.
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Triazole Formation: [3+2] cycloaddition between nitriles and azides under Huisgen conditions.
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Side Chain Installation: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the N-(4-phenylbutan-2-yl) group .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiophene ring formation | Thiourea, α,β-ketoester, H₂SO₄ |
| 2 | Triazole cyclization | Sodium azide, Cu(I) catalyst |
| 3 | Propanamide coupling | EDC, HOBt, DMF, 0°C to RT |
Purification Challenges
The compound’s high molecular weight (451.59 g/mol) and lipophilic nature (LogP estimated >3) likely necessitate reversed-phase chromatography for purification. Solubility data remain unreported, but analogues in this class exhibit poor aqueous solubility, requiring dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.
Physicochemical Properties and Stability
Experimental Data Gaps
Publicly available databases lack empirical measurements of melting point, boiling point, or solubility . Computational predictions using tools like ACD/Labs suggest:
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Melting Point: ~180–220°C (decomposition likely)
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logP: 3.8 ± 0.5
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Aqueous Solubility: <0.1 mg/mL at pH 7.4
Stability Profile
The presence of an amide bond and α,β-unsaturated carbonyl system implies sensitivity to:
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Hydrolysis: Susceptible to acidic/basic cleavage of the amide bond.
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Photooxidation: Thiophene rings may degrade under UV light.
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